5-(3-Azetidinyl)quinoline
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Overview
Description
5-(3-Azetidinyl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with an azetidine ring at the 5-position. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . The incorporation of an azetidine ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol .
Industrial Production Methods: Industrial production of 5-(3-Azetidinyl)quinoline may involve large-scale batch or continuous flow processes. Catalysts and reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Azetidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines with functional groups like halogens, nitro, and sulfonyl groups.
Scientific Research Applications
5-(3-Azetidinyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Azetidinyl)quinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: A parent compound with broad biological activities.
Quinolone: Known for its antibacterial properties.
Azetidine: A four-membered ring compound used in various synthetic applications.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug development and material science .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-3-10(9-7-13-8-9)11-4-2-6-14-12(11)5-1/h1-6,9,13H,7-8H2 |
InChI Key |
KKKFKFMXNWMDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
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